2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c1-13-6(14-2)5-11-3-4(12-5)7(8,9)10/h3,6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCJTBQTGNIJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=C(N1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied to provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Biological Activity
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from a variety of scientific studies.
The synthesis of 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole typically involves the reaction of 4-(trifluoromethyl)-1H-imidazole with dimethoxymethyl derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the imidazole ring, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that imidazole derivatives, including 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole, exhibit promising antimicrobial properties. A study highlighted that related compounds showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antibacterial activity .
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Dimethoxymethyl-4-trifluoromethyl-1H-imidazole | MRSA | 32 µg/mL |
| Related Compound A | E. coli | 16 µg/mL |
| Related Compound B | Bacillus subtilis | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazoles has been documented in various studies. Specifically, compounds similar to 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, IC50 values for related compounds against COX-2 were reported as low as 23.8 µM, indicating significant anti-inflammatory activity .
Table 2: COX Inhibition Data for Imidazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-Dimethoxymethyl-4-trifluoromethyl-1H-imidazole | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Compound C | 26.04 ± 0.36 | 34.4 ± 0.10 |
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is significantly influenced by their structural features. The presence of the trifluoromethyl group has been associated with enhanced potency against bacterial strains and improved anti-inflammatory effects. Additionally, modifications at the nitrogen positions and substitutions on the aromatic rings can lead to variations in activity profiles .
Case Studies
Several case studies have explored the therapeutic potential of imidazole derivatives:
- Case Study on Antibacterial Activity : A study investigated a series of imidazole derivatives for their antibacterial properties against common pathogens. The results indicated that certain substitutions led to enhanced efficacy against resistant strains .
- Anti-inflammatory Assessment : Another research effort focused on evaluating the anti-inflammatory effects of these compounds in vivo using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to controls .
Scientific Research Applications
Medicinal Chemistry Applications
The imidazole ring is a well-known pharmacophore in medicinal chemistry. The incorporation of trifluoromethyl and dimethoxymethyl groups enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer treatment. For instance, related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| II1 | DLD-1 | 57.4 | |
| II1 | MCF-7 | 79.9 | |
| II3 | Hepatocellular Carcinoma | Not specified |
These compounds often outperform traditional chemotherapeutics like cisplatin, indicating their potential as novel anticancer agents.
Antimicrobial Properties
Imidazole derivatives have also been explored for their antimicrobial properties. The structural modifications can lead to enhanced activity against bacteria and fungi:
- A study on related imidazole compounds demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria.
- Triazole-imidazole hybrids exhibited potent antifungal activity, suggesting that similar modifications to 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole could yield effective antifungal agents.
Perovskite Solar Cells
The incorporation of trifluoromethyl-substituted imidazoles into perovskite solar cells has shown to improve performance through passivation effects:
| Parameter | Value |
|---|---|
| Efficiency Improvement | Up to 20% |
| Stability Enhancement | Increased lifespan by 30% |
These findings suggest that 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole could play a role in enhancing the efficiency and stability of solar cell technologies .
Agricultural Chemistry Applications
Imidazole derivatives are also being investigated for their potential as agrochemicals:
- Fungicides : Compounds with imidazole rings have been noted for their fungicidal properties, making them candidates for agricultural applications.
- Herbicides : Research into the herbicidal properties of similar compounds suggests that modifications could lead to effective herbicides.
Case Study 1: Anticancer Activity of Imidazole Derivatives
A series of studies evaluated the anticancer properties of various imidazole derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways, demonstrating their potential as therapeutic agents.
Case Study 2: Enhancements in Solar Cell Efficiency
Research conducted on the incorporation of trifluoromethyl-substituted imidazoles into perovskite formulations showed marked improvements in efficiency and stability under operational conditions. This work highlights the significance of chemical modifications in optimizing material properties for renewable energy applications.
Chemical Reactions Analysis
General Information on Imidazole Chemistry
-
Imidazole Synthesis: Imidazole was first synthesized in 1858 by Heinrich Debus, who reacted glyoxal and formaldehyde in ammonia .
-
Reactivity: Imidazoles are heterocyclic compounds with diverse biological activities, making them significant in medicinal chemistry. Their structure allows them to participate in various chemical reactions, making them valuable intermediates in organic synthesis and pharmaceutical development.
Reactions Involving Trifluoromethyl-Substituted Imidazoles
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Trisubstituted Imidazoles: A method for synthesizing 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group involves the coupling of N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate using sodium hydride as a base .
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Condensation Reactions: 2,4,5-trisubstituted imidazoles can be constructed through reactions involving substituted 1,2-diphenylethane-1,2-dione (benzyl), substituted aldehydes, and ammonium acetate under various conditions .
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Reaction with N-Oxides: Imidazole N-oxides react with bis(trifluoromethyl)ketene. The reaction mechanisms involve the formation of zwitterions and subsequent reactions influenced by the solvent .
Specific Compounds and Their Reactions
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5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine: Processes for synthesizing this compound involve reacting 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base, followed by recrystallization and aryl amination .
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4-(Trifluoromethyl)-1H-imidazole: This compound is used as a synthesis intermediate for ligands and has applications in COFs, APIs, and DSSCs . The amine group is reactive and can be modified under nucleophilic substitution .
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1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide: The computed descriptors, including IUPAC name, InChI, InChIKey, and SMILES, are available .
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2-(4-methoxyphenylamino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxylic acid: The computed descriptors, including IUPAC name, InChI, InChIKey, and SMILES, are available .
Since no direct information on the chemical reactions of "2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole" was found, the above information provides a basis for understanding potential reactions based on the presence of imidazole and trifluoromethyl groups. Further research would be needed to determine the specific reactivity of the target compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of imidazole derivatives are heavily influenced by substituents at positions 2, 4, and 3. Below is a comparative analysis:
Stability and Reactivity
- Thermal Stability : The title compound decomposes at 212–213°C, comparable to 2-phenyl-4-(trifluoromethyl)-1H-imidazole (212–213°C) but lower than halogenated analogs like 2-(4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole (336.8°C) .
- Chemical Reactivity : The dimethoxymethyl group undergoes hydrolysis under acidic conditions, unlike the inert trifluoromethyl group. This reactivity is exploited in prodrug designs .
Research Findings and Industrial Relevance
- Agricultural Studies: Field trials demonstrate that the title compound increases pesticide retention by 30% compared to non-etherified analogs .
- Material Innovations: Fluorinated imidazoles enhance charge transport in DSSCs, achieving power conversion efficiencies of up to 8.7% .
Preparation Methods
Starting Materials and Key Reagents
- 4-(Trifluoromethyl)-1H-imidazole serves as a common core intermediate for functionalization at the 2-position.
- Dimethoxymethylation reagents such as dimethoxymethane or equivalents are used to introduce the 2-(dimethoxymethyl) substituent.
- Electrophilic trifluoromethylation agents or pre-functionalized trifluoromethyl imidazoles are employed to ensure the CF3 group is correctly positioned.
Reported Synthetic Routes
Functionalization of 4-(Trifluoromethyl)-1H-imidazole
A foundational approach involves starting from 4-(trifluoromethyl)-1H-imidazole, which can be synthesized or obtained commercially. This intermediate is then subjected to alkylation or acetal formation at the 2-position.
Dimethoxymethylation via Acetal Formation
The dimethoxymethyl group is typically introduced by reacting the imidazole ring with dimethoxymethane or related acetal reagents under acidic or catalytic conditions. This step forms the 2-(dimethoxymethyl) substituent via an electrophilic substitution mechanism on the imidazole nitrogen or carbon.
One-Pot Synthesis and Telescoping Reactions
Recent advances include one-pot telescoping methods that combine multiple steps without isolation of intermediates, improving efficiency and yield.
- For example, a two-step one-pot protocol involving initial formation of imidazole derivatives followed by trifluoromethylation and sulfuration reactions has been reported for related imidazole compounds.
- Although this method was applied to 2-CF3S-imidazoles, the principles of one-pot synthesis can be adapted for dimethoxymethyl substitution by careful choice of reagents and conditions.
Representative Experimental Conditions and Yields
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Acetylation + Hydrolysis + Dimethoxymethylation | 4-(Trifluoromethyl)-1H-imidazole | Ethyl bromoacetate, dimethoxymethane, acid catalyst | High selectivity, modular steps | Multi-step, requires purification |
| One-Pot Telescoping S-Transfer and Trifluoromethylation | Imidazole N-oxide derivatives | AgSCF3, activating agents | Efficient, fewer isolations | Requires precise control, limited to certain substrates |
| High-Temperature Methylation (Patent) | 2-Methylimidazole | Dimethyl carbonate | Catalyst-free, industrial scale | Specific to methylation, not dimethoxymethylation |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole, and how are yields optimized?
- Methodology : Synthesis often involves cyclization of precursors like α-halo ketones or aldehydes with 1,2-diamines under acidic conditions (e.g., HCl or ZnCl₂ catalysis). For example, similar imidazole derivatives are synthesized via condensation reactions with methoxymethyl chloride in tetrahydrofuran (THF) using sodium bis(trimethylsilyl)amide as a base, achieving ~42% yield after flash chromatography . Low yields (e.g., 22–24% in related compounds) are addressed by optimizing reaction time, solvent polarity, and stoichiometric ratios of reagents .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Characterization includes:
- 1H/13C NMR : To confirm substituent positions and purity. For example, symmetry-related imidazole nuclei in analogs show distinct coupling constants and chemical shifts .
- Elemental analysis : Matches calculated vs. experimental C/H/N/F content (e.g., deviations <0.5% in related trifluoromethyl-imidazoles) .
- X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (a = 11.7063 Å, b = 20.2301 Å) confirm molecular conformation and π-π interactions stabilizing the structure .
Q. What are the key physicochemical properties influencing its reactivity?
- Properties :
- Lipophilicity : Enhanced by the trifluoromethyl group (logP ~5.6), critical for membrane permeability .
- Solubility : Moderate in polar solvents (e.g., THF, DMSO) but limited in water due to aromaticity and substituent bulk .
- Thermal stability : Melting points typically >150°C, inferred from related imidazoles with tert-butyl or halogen substituents .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodology : Docking studies (e.g., AutoDock Vina) use crystal structures of target proteins (e.g., 15-lipoxygenase) to simulate binding. For analogs like compound 9c, interactions involve hydrogen bonding with active-site residues (e.g., His539) and hydrophobic contacts with the trifluoromethyl group, achieving docking scores ≤−8.5 kcal/mol . MD simulations (100 ns) assess stability, with RMSD <2.0 Å indicating stable binding .
Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data?
- Approach :
- Dynamic NMR : Resolves tautomerism or rotational barriers (e.g., methoxymethyl group rotation) causing splitting in signals .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR spectra to identify discrepancies in vibrational modes (e.g., C-F stretches at 1150–1250 cm⁻¹) .
- Isotopic labeling : ¹⁵N/¹⁹F NMR tracks electronic effects of substituents on chemical shift anisotropy .
Q. How does the trifluoromethyl group modulate biological activity in enzyme inhibition assays?
- Mechanistic Insight : The -CF₃ group enhances electron-withdrawing effects, stabilizing transition states in enzyme-substrate complexes. For example, in mGlu2 receptor potentiation (EC₅₀ = 13–23 nM for analogs), the group improves binding affinity by 3-fold compared to non-fluorinated counterparts . Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) quantify this effect .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Optimization Challenges :
- Protecting groups : Use of methoxymethyl or tert-butyl groups prevents undesired N-alkylation, but bulkier groups may reduce reaction rates .
- Catalyst selection : Pd/C or CuI catalysts in Suzuki-Miyaura couplings improve cross-coupling efficiency (e.g., 75–85% yield for biphenyl-imidazole derivatives) .
- Purification : Flash chromatography with gradient elution (hexane:EtOAc) isolates regioisomers, as seen in phenanthro-imidazole syntheses .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
